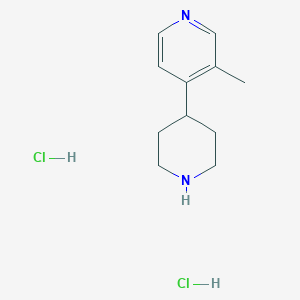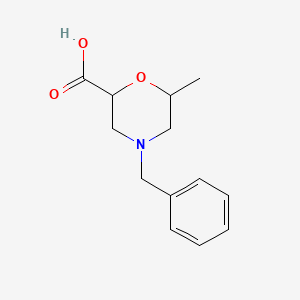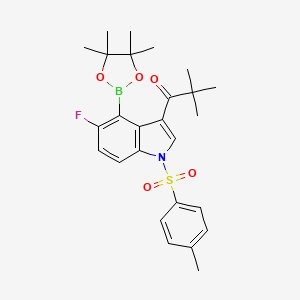
4,4-Difluoro-3,3-dimethylproline methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-3,3-dimethylproline methyl ester is a fluorinated derivative of proline, an amino acid. This compound is of interest due to its unique structural features, which include two fluorine atoms and a methyl ester group. These modifications can significantly alter the chemical and biological properties of the molecule, making it a valuable subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination-free synthesis, which avoids the direct use of fluorinating agents . This method involves the use of specific reagents and conditions to achieve the desired fluorinated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-3,3-dimethylproline methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .
Aplicaciones Científicas De Investigación
4,4-Difluoro-3,3-dimethylproline methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful tool for studying enzyme interactions and protein folding.
Medicine: The compound’s fluorinated nature can enhance the bioavailability and metabolic stability of pharmaceutical agents.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-3,3-dimethylproline methyl ester involves its interaction with various molecular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity to enzymes and receptors. This can lead to changes in the activity of these proteins and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluoro-1-(phenylmethyl)-proline methyl ester: Another fluorinated proline derivative with similar structural features.
N-Boc-4,4-difluoro-L-proline methyl ester: A protected form of the compound used in peptide synthesis.
Uniqueness
4,4-Difluoro-3,3-dimethylproline methyl ester is unique due to its specific combination of fluorine atoms and a methyl ester group. This combination can enhance its chemical stability and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H13F2NO2 |
|---|---|
Peso molecular |
193.19 g/mol |
Nombre IUPAC |
methyl (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13F2NO2/c1-7(2)5(6(12)13-3)11-4-8(7,9)10/h5,11H,4H2,1-3H3/t5-/m1/s1 |
Clave InChI |
GRKLJERCYDYYIA-RXMQYKEDSA-N |
SMILES isomérico |
CC1([C@H](NCC1(F)F)C(=O)OC)C |
SMILES canónico |
CC1(C(NCC1(F)F)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















